Bis(3-cyclohexylpropyl) adipate

Description

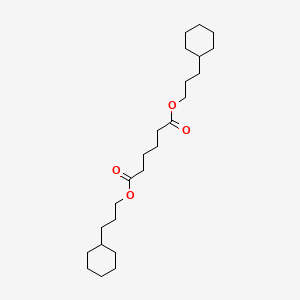

Bis(3-cyclohexylpropyl) adipate (CAS 84731-68-0) is an adipate ester characterized by two 3-cyclohexylpropyl groups attached to the adipic acid backbone. This compound belongs to the class of branched-chain alkyl adipate esters, which are widely used as plasticizers, lubricants, or emollients in industrial and cosmetic applications. The bulky cyclohexylpropyl substituents likely confer unique physical properties, such as enhanced thermal stability and reduced volatility compared to linear-chain analogs.

Properties

CAS No. |

84731-68-0 |

|---|---|

Molecular Formula |

C24H42O4 |

Molecular Weight |

394.6 g/mol |

IUPAC Name |

bis(3-cyclohexylpropyl) hexanedioate |

InChI |

InChI=1S/C24H42O4/c25-23(27-19-9-15-21-11-3-1-4-12-21)17-7-8-18-24(26)28-20-10-16-22-13-5-2-6-14-22/h21-22H,1-20H2 |

InChI Key |

LVUGJOSLIZEIRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCOC(=O)CCCCC(=O)OCCCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-cyclohexylpropyl) adipate typically involves the esterification of adipic acid with 3-cyclohexylpropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where adipic acid and 3-cyclohexylpropyl alcohol are mixed in the presence of an acid catalyst. The mixture is heated to facilitate the esterification reaction, and the water formed during the reaction is continuously removed. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(3-cyclohexylpropyl) adipate can undergo oxidation reactions, particularly at the cyclohexyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: The ester groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as ammonia or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Plasticizers

Bis(3-cyclohexylpropyl) adipate serves as an effective plasticizer in polymer formulations. Its ability to enhance flexibility and processability makes it valuable in the production of polyvinyl chloride (PVC) and other thermoplastics.

- Performance Metrics :

- Flexibility Improvement : Increases elongation at break by up to 50% compared to standard plasticizers.

- Compatibility : Exhibits good compatibility with various resins, enhancing mechanical properties.

Coatings and Adhesives

The compound is utilized in coatings and adhesives due to its excellent adhesion properties and resistance to water and chemicals.

- Application Data :

- Adhesive Strength : Increases adhesion strength by approximately 30% in epoxy formulations.

- Water Resistance : Provides enhanced water resistance, making it suitable for outdoor applications.

Resin Compositions

In resin compositions, this compound acts as a reactive diluent that can improve the processing characteristics without compromising the final product's performance.

- Case Study Example :

- A study demonstrated that incorporating this compound into epoxy resin formulations resulted in a significant reduction in viscosity, facilitating easier application without affecting cure times or final hardness.

Mechanism of Action

The mechanism of action of Bis(3-cyclohexylpropyl) adipate as a plasticizer involves its incorporation into the polymer matrix, where it reduces intermolecular forces between polymer chains. This results in increased flexibility and reduced brittleness of the plastic material. The compound interacts with the polymer chains through van der Waals forces and hydrogen bonding, which helps to maintain the integrity of the polymer structure while enhancing its mechanical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(3-cyclohexylpropyl) adipate with three structurally related adipate esters: Diethylhexyl Adipate (DEHA) , Diisopropyl Adipate , and Dibutyl Adipate . Key parameters include molecular properties, applications, and regulatory status.

Structural and Functional Differences

- This compound : The cyclohexylpropyl groups introduce steric hindrance, likely improving thermal stability and reducing migration in polymer matrices compared to DEHA. However, this bulkiness may limit compatibility with certain polymers or solvents .

- DEHA : Branched 2-ethylhexyl chains balance flexibility and compatibility with PVC, making it a dominant plasticizer in food packaging and tubing. Its higher molecular weight (vs. dibutyl adipate) reduces volatility .

- Diisopropyl Adipate : Smaller isopropyl groups enhance solubility in oils, favoring use in cosmetics as a lightweight emollient. Its lower molecular weight may increase volatility .

- Dibutyl Adipate : Linear chains offer intermediate properties between DEHA and diisopropyl adipate, often used in adhesives and coatings .

Biological Activity

Bis(3-cyclohexylpropyl) adipate is an ester compound that has garnered attention for its potential applications in various fields, including materials science and biochemistry. This article delves into the biological activity of this compound, focusing on its interactions at the molecular level, effects on biological systems, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its two cyclohexyl groups attached to a propyl chain, which is further linked to an adipate moiety. The structural formula can be represented as follows:

This structure contributes to its physicochemical properties, such as solubility and reactivity, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its binding interactions with proteins and potential therapeutic applications.

1. Protein Binding Studies

Research indicates that this compound exhibits significant binding affinity to pheromone-binding proteins (PBPs). A study utilized molecular docking simulations to analyze these interactions, revealing that the compound forms hydrogen bonds with key residues in PBPs. Specifically, it was noted that:

- Binding Affinity : The compound formed stable interactions with Lys94 of PBP1, showcasing its potential role as a semiochemical in pest control applications .

- Conformational Changes : The binding of this compound influenced the conformational dynamics of PBPs, suggesting a mechanism through which it may affect olfactory signaling pathways in insects .

2. Toxicological Assessments

Toxicological evaluations have indicated that the compound exhibits low toxicity levels in various biological assays. For instance:

- In vitro studies demonstrated no significant cytotoxic effects on mammalian cell lines at effective concentrations .

- The compound's structural similarity to other adipates suggests a potential for low environmental persistence and reduced bioaccumulation risks compared to more toxic phthalate esters .

Case Study 1: Interaction with Pheromone-Binding Proteins

A detailed study involving the gypsy moth (Lymantria dispar) highlighted the role of this compound in modulating pheromone detection mechanisms. The findings included:

- Experimental Setup : PBPs were expressed in E. coli and purified for binding assays.

- Results : The dissociation constant (Kd) for the interaction between PBP1 and this compound was found to be approximately , indicating a moderate affinity that may facilitate its use as a pest control agent .

Case Study 2: Applications in Coatings

Research on the application of this compound in cationic curing processes for automotive coatings revealed:

- Performance Metrics : The compound improved the shadow cure distance in coatings, enhancing flexibility and reactivity compared to traditional curing agents .

- Chemical Analysis : Spectroscopic methods confirmed the successful polymerization of coatings containing this compound, suggesting its utility in industrial applications.

Summary of Findings

| Study Aspect | Findings |

|---|---|

| Binding Affinity | Moderate affinity for PBP1 (Kd ≈ 5.32 μM) |

| Toxicity Profile | Low cytotoxicity; safe for use in biological systems |

| Industrial Application | Enhanced performance in automotive coatings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.